Ultra-High Resolution Crystal Structure of Drosophila MSL3 Chromodomain at 1.29 Å
The Drosophila melanogaster MSL3 chromodomain (PDB: 3M9Q) was solved at 1.29 Å resolution by X-ray diffraction, providing atomic-level detail of the four-residue aromatic cage that accommodates monomethyllysine [1]. This resolution surpasses that of the human MSL3 chromodomain ternary complex with DNA and H4K20me1 peptide (PDB: 3OA6), which was solved at 2.35 Å resolution [2]. The 1.29 Å structure enables unambiguous placement of side-chain rotamers and water molecules in the binding pocket, facilitating structure-based design of MSL3-targeting probes [1].
| Evidence Dimension | X-ray crystallographic resolution (chromodomain structure) |
|---|---|
| Target Compound Data | 1.29 Å (Drosophila MSL3 chromodomain, PDB: 3M9Q) |
| Comparator Or Baseline | 2.35 Å (Human MSL3 chromodomain bound to DNA and H4K20me1 peptide, PDB: 3OA6) |
| Quantified Difference | 1.06 Å improvement in resolution (approximately 1.8-fold higher resolving power) |
| Conditions | X-ray diffraction; Drosophila MSL3 chromodomain (PDB: 3M9Q) vs. human MSL3 chromodomain ternary complex (PDB: 3OA6); R-free values: 0.192 (3M9Q) vs. 0.277 (3OA6) |
Why This Matters
The superior resolution of the Drosophila MSL3 structure provides a higher-confidence template for rational drug design and molecular modeling compared to the human ortholog structure, directly impacting procurement decisions for structural biology studies.
- [1] RCSB PDB. 3M9Q: Drosophila MSL3 chromodomain. Deposited: 2010-03-22. Method: X-ray Diffraction. Resolution: 1.29 Å. R-Value Free: 0.192. R-Value Work: 0.170. View Source
- [2] RCSB PDB. 3OA6: Human MSL3 Chromodomain bound to DNA and H4K20me1 peptide. Deposited: 2010-08-04. Method: X-ray Diffraction. Resolution: 2.35 Å. R-Value Free: 0.277. R-Value Work: 0.227. View Source
